(7-(1)N)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(1)N)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(1)N)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a catalyst. This reaction proceeds through a cyclization mechanism to form the desired pyrrolo[2,3-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(7-(1)N)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-b]pyridine N-oxides, while reduction can produce dihydropyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
(7-(1)N)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (7-(1)N)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer .
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazolo[3,4-b]pyridine
- 1H-pyrrolo[3,2-b]pyridine
- 1H-pyrrolo[2,3-c]pyridine
Uniqueness
(7-(1)N)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific ring fusion and electronic properties, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H6N2 |
---|---|
Molecular Weight |
119.13 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b](115N)pyridine |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9)/i8+1 |
InChI Key |
MVXVYAKCVDQRLW-VJJZLTLGSA-N |
Isomeric SMILES |
C1=CC2=C(NC=C2)[15N]=C1 |
Canonical SMILES |
C1=CC2=C(NC=C2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.